N-(1-Carbamimidoyl-2-hydroxy-piperidin-3-yl)-2-(2-oxo-3-phenylmethanesulfonylamino-piperidin-1-yl)-acetamide
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Overview
Description
CVS-1578 is a potent serine protease inhibitor, specifically targeting the S2S3 thrombin and FXa subsites . This compound is known for its significant role in inhibiting thrombin, a key enzyme in the coagulation cascade, making it a valuable tool in cardiovascular research and potential therapeutic applications .
Preparation Methods
The synthesis of CVS-1578 involves multiple steps, starting with the preparation of the core structure, 1-Piperidineacetamide. The synthetic route includes the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Functional Groups: The aminoiminomethyl and hydroxy groups are introduced through selective reactions, ensuring the correct stereochemistry.
Sulfonylation: The phenylmethylsulfonyl group is added to the molecule, providing the necessary functional group for protease inhibition.
Industrial production methods involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
CVS-1578 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions, particularly at the sulfonyl group, can lead to the formation of analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CVS-1578 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study serine protease inhibition and enzyme kinetics.
Biology: Helps in understanding the role of thrombin in various biological processes, including blood coagulation and inflammation.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.
Mechanism of Action
CVS-1578 exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The molecular targets include the S2S3 subsites of thrombin and FXa, which are crucial for the enzyme’s activity .
Comparison with Similar Compounds
CVS-1578 is unique due to its high specificity and potency in inhibiting thrombin. Similar compounds include:
Argatroban: Another thrombin inhibitor, but with a different chemical structure and binding mechanism.
Dabigatran: An oral anticoagulant that inhibits thrombin, used clinically for preventing stroke and systemic embolism.
Compared to these compounds, CVS-1578 offers a unique binding profile and potential for use in various research and therapeutic applications.
Properties
Molecular Formula |
C20H30N6O5S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[(3S)-3-(benzylsulfonylamino)-2-oxopiperidin-1-yl]-N-[(3S)-1-carbamimidoyl-2-hydroxypiperidin-3-yl]acetamide |
InChI |
InChI=1S/C20H30N6O5S/c21-20(22)26-11-5-8-15(19(26)29)23-17(27)12-25-10-4-9-16(18(25)28)24-32(30,31)13-14-6-2-1-3-7-14/h1-3,6-7,15-16,19,24,29H,4-5,8-13H2,(H3,21,22)(H,23,27)/t15-,16-,19?/m0/s1 |
InChI Key |
SPUAEQJRVQHWKF-NRAVZPKASA-N |
Isomeric SMILES |
C1C[C@@H](C(N(C1)C(=N)N)O)NC(=O)CN2CCC[C@@H](C2=O)NS(=O)(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(N(C1)C(=N)N)O)NC(=O)CN2CCCC(C2=O)NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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